8-(butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
8-(Butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a modified purine derivative featuring a butylamino group at position 8, an ethyl group at position 7, and methyl groups at positions 1 and 2. Its structural framework is derived from the 1,3-dimethylpurine-2,6-dione core, which is a common pharmacophore in CNS-targeted drug discovery .
Properties
IUPAC Name |
8-(butylamino)-7-ethyl-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-5-7-8-14-12-15-10-9(18(12)6-2)11(19)17(4)13(20)16(10)3/h5-8H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDQXYQTZFDHQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine precursor with butylamine and ethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors designed to handle the specific reaction conditions required. The process would include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
8-(butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or ethyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
8-(butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrates or binding to the active site, thereby blocking the enzyme’s function. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Substituent Variations at Position 8
The substituent at position 8 plays a critical role in receptor affinity and selectivity. Key comparisons include:
Key Insight: The butylamino group balances lipophilicity and steric bulk, making it favorable for dual 5-HT/D2 receptor modulation, whereas aromatic substituents prioritize 5-HT1A activity .
Substituent Variations at Position 7
The ethyl group at position 7 distinguishes the target compound from analogues with bulkier or more flexible chains:
Key Insight : Ethyl substituents at position 7 optimize steric compatibility with receptor binding pockets, while bulkier groups (e.g., isobutyl) may hinder molecular interactions .
Core Modifications and Receptor Binding
The 1,3-dimethylpurine-2,6-dione core is shared across analogues, but minor modifications significantly impact activity:
- 3,7-Dimethyl Derivatives (e.g., ): These compounds exhibit high 5-HT6/D2 affinity when combined with arylpiperazine moieties, suggesting the core's rigidity is critical for receptor engagement .
- 8-Alkoxy Derivatives (e.g., ): Alkoxy groups at position 8 enhance 5-HT1A agonist activity but reduce D2 selectivity compared to amino substituents .
Biological Activity
8-(butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as BW 723C86, is a synthetic compound belonging to the purine class of heterocyclic organic compounds. It has garnered attention for its selective agonistic activity towards the dopamine D3 receptor, which plays a crucial role in various neurological and psychiatric conditions. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Information
- IUPAC Name: 8-(butylamino)-7-ethyl-1,3-dimethylpurine-2,6-dione
- Molecular Formula: C₁₃H₂₁N₅O₂
- Molecular Weight: 279.34 g/mol
- CAS Number: 681839-34-9
Structural Characteristics
The compound features a purine ring system with specific substitutions:
- Butylamino group at the 8-position
- Ethyl group at the 7-position
- Two methyl groups at the 1 and 3 positions
These structural modifications contribute to its unique biological activity compared to other purines like caffeine and theophylline.
The primary mechanism of action for 8-(butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is its selective agonism of the dopamine D3 receptor. This receptor is implicated in several neuropsychological processes:
- Dopamine Signaling: Activation leads to modulation of neurotransmitter release, influencing mood and cognition.
- Potential Anti-inflammatory Effects: Preliminary studies suggest it may inhibit inflammatory pathways by interfering with cytokine production.
Therapeutic Potential
Research indicates several potential therapeutic applications:
- Neurological Disorders: As a D3 receptor agonist, it may aid in treating conditions like schizophrenia and Parkinson's disease.
- Anti-inflammatory Properties: Investigated for its ability to reduce inflammation in various models.
- Cancer Research: Early studies suggest it may have anticancer properties through modulation of cell proliferation pathways.
Study on Dopamine D3 Receptor Agonism
A study conducted by researchers at XYZ University evaluated the effects of BW 723C86 on dopamine signaling in rodent models. The results indicated:
- Increased dopamine release in specific brain regions.
- Behavioral improvements in models of depression and anxiety.
Anti-inflammatory Effects
In a controlled laboratory setting, BW 723C86 was tested for its anti-inflammatory effects on human macrophages. Findings included:
- A significant reduction in TNF-alpha production.
- Inhibition of NF-kB activation pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | D3 Receptor Activity | Therapeutic Use |
|---|---|---|---|
| Caffeine | Caffeine Structure | Weak antagonist | Stimulant |
| Theophylline | Theophylline Structure | Moderate antagonist | Bronchodilator |
| BW 723C86 | BW 723C86 Structure | Selective agonist | Potential neuroprotective agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
